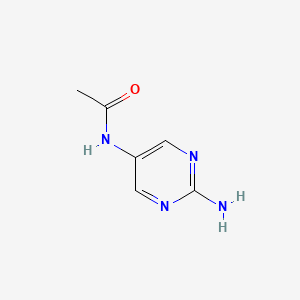

N-(2-Aminopyrimidin-5-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-(2-aminopyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C6H8N4O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11)(H2,7,8,9) |

InChI Key |

REJGMENSNHMIBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CN=C(N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Aminopyrimidin 5 Yl Acetamide and Its Analogs

Established Synthetic Routes for the 2-Aminopyrimidine (B69317) Core

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been established. ijpsjournal.comnih.govresearchgate.net These routes often involve the cyclization of acyclic precursors or the functionalization of a pre-existing pyrimidine (B1678525) ring.

Condensation Reactions in Pyrimidine Synthesis

A cornerstone of pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a guanidine-containing reagent. wikipedia.orgresearchgate.net This approach allows for the direct formation of the 2-aminopyrimidine ring system.

Key strategies include:

Reaction with Guanidine (B92328): The reaction of β-dicarbonyl compounds with guanidine is a widely used method for constructing the 2-aminopyrimidine ring. researchgate.net

Use of α,β-Unsaturated Ketones: Amidines can react with α,β-unsaturated ketones in a [3+3] annulation, followed by oxidation, to yield multi-substituted pyrimidines. researchgate.netrsc.org This method offers a metal-free approach to pyrimidine synthesis. rsc.org

Multicomponent Reactions: Iridium-catalyzed multicomponent synthesis from amidines and alcohols provides a regioselective route to pyrimidines through a series of condensation and dehydrogenation steps. organic-chemistry.org

A general representation of the condensation reaction to form a 2-aminopyrimidine ring is shown below:

researchgate.net

researchgate.netStrategies for Introducing Acetamide (B32628) Moieties

Once the 2-aminopyrimidine core is in place, the acetamide group is typically introduced by acylation of a corresponding amino-substituted pyrimidine. tandfonline.comacs.org

Common methods for acetylation include:

Acetic Anhydride (B1165640): Acetylation of aminopyrimidines can be achieved using acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). tandfonline.com The conditions can be tuned to achieve mono- or di-acetylation. tandfonline.com

Acetyl Chloride: In some cases, acetyl chloride can be used as the acylating agent.

Two-Step Acylation: A two-step process involving the activation of a carboxylic acid (e.g., to an acyl chloride) followed by reaction with an aminopyrimidine is also a viable strategy. acs.org

The selectivity of acetylation can be influenced by the reaction conditions and the electronic properties of the pyrimidine ring. tandfonline.com

Multi-Step Synthesis Approaches

The synthesis of N-(2-aminopyrimidin-5-yl)acetamide and its analogs often requires a multi-step sequence. A common approach involves the synthesis of a halogenated pyrimidine intermediate, which is then further functionalized.

A representative multi-step synthesis could involve:

Synthesis of a Halogenated Pyrimidine: For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be synthesized and used as a versatile starting material. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): The chloro groups on the pyrimidine ring can be displaced by various nucleophiles, including amines, to introduce diversity. mdpi.comnih.govmit.edu

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl groups onto the pyrimidine ring. nih.govmdpi.commdpi.comwikipedia.orgnih.gov

Introduction of the Amino Group at C5: This can be achieved through various methods, including nitration followed by reduction.

Acetylation: The final step would be the acetylation of the 5-amino group as described previously.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions (FGI) are crucial for creating a library of analogs from a common intermediate. ub.edufiveable.mevanderbilt.edu These transformations allow for the systematic exploration of the structure-activity relationship.

Modifications at the Pyrimidine Ring

The pyrimidine ring of this compound offers several positions for modification, enabling the synthesis of a wide array of derivatives.

Table 1: Key Reactions for Pyrimidine Ring Modification

| Reaction Type | Reagents and Conditions | Position(s) Modified | Description |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh3)4), boronic acid, base (e.g., K3PO4), solvent (e.g., 1,4-dioxane) mdpi.commdpi.com | C4, C6 | Forms C-C bonds by coupling a halopyrimidine with a boronic acid, allowing the introduction of aryl or heteroaryl groups. nih.govmdpi.comnih.gov |

| Buchwald-Hartwig Amination | Pd or Ni catalyst, amine, base (e.g., K3PO4) nwnu.edu.cnrsc.orgebi.ac.ukrsc.org | C2, C4, C6 | Forms C-N bonds by coupling a halopyrimidine with an amine, providing access to a variety of amino-substituted pyrimidines. mit.edunwnu.edu.cnebi.ac.uk |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amine, alkoxide), often with base | C4, C6 | Displacement of a leaving group (e.g., halogen) by a nucleophile. mdpi.comnih.govmit.edu |

| C-H Functionalization | Various reagents for amination, arylation, etc. nih.govresearchgate.net | C2, C5 | Direct functionalization of a C-H bond, offering a more atom-economical approach to derivatization. nih.govresearchgate.net |

Alterations of the Acetamide Linker

The acetamide linker can also be modified to explore its impact on the properties of the molecule.

Table 2: Strategies for Modifying the Acetamide Linker

| Modification Strategy | Description | Example Reaction |

| Chain Extension or Contraction | The length of the acyl chain can be varied by using different acylating agents (e.g., propionyl chloride, butyryl chloride). | Reaction of 2,5-diaminopyrimidine (B1361531) with propionyl chloride instead of acetyl chloride. |

| Introduction of Substituents | Substituents can be introduced on the acetyl group, for example, by using chloroacetyl chloride followed by nucleophilic substitution. | Reaction with chloroacetyl chloride followed by displacement of the chloride with an amine or other nucleophile. |

| Hydrolysis | The acetamide can be hydrolyzed back to the amine under acidic or basic conditions, allowing for the introduction of a different acyl group. mdpi.com | Refluxing this compound in dilute HCl. prepchem.com |

| Formation of Amide Analogs | The amide can be replaced with other functional groups such as sulfonamides or ureas. | Reaction of the corresponding amine with a sulfonyl chloride or an isocyanate. |

Nucleophilic Substitution Reactions

The 2-aminopyrimidine core is a versatile scaffold for various chemical transformations, particularly nucleophilic substitution reactions. The reactivity of this system is exemplified by the behavior of its halogenated derivatives. For instance, 2-amino-4,6-dichloropyrimidine serves as a key starting material for generating a library of 2-aminopyrimidine analogs through nucleophilic substitution. nih.gov

In these reactions, the chlorine atoms on the pyrimidine ring are readily displaced by a wide range of nucleophiles, most notably primary and secondary amines. The process typically involves reacting 2-amino-4,6-dichloropyrimidine with a desired amine, often in the presence of a base such as triethylamine. nih.gov These reactions can be conducted under solvent-free conditions at elevated temperatures (80–90 °C), leading to the synthesis of diverse N-substituted 2-aminopyrimidine derivatives. nih.gov

The amino group at the 2-position of the pyrimidine ring can also function as a nucleophile. smolecule.com This allows the compound to react with various electrophiles. For example, it can undergo condensation reactions with aldehydes and ketones, resulting in the formation of imines or aminals. smolecule.com

Oxidation and Reduction Pathways

The chemical behavior of this compound and its analogs extends to oxidation and reduction reactions, which are crucial for both the synthesis of new derivatives and understanding their metabolic fate.

Oxidation: The oxidation of aminopyrimidine structures can lead to the formation of N-oxides. For example, mild oxidation reactions on heterocycle-fused pyrimidines have been shown to produce mono-N-oxide derivatives. rsc.org One such method employs a mixture of trifluoroacetic anhydride and hydrogen peroxide to achieve this transformation. rsc.org Furthermore, studies on substituted 5-aminopyrimidines have explored their antioxidant properties, indicating their susceptibility to oxidation and their potential role in mitigating oxidative stress. nih.gov

Reduction: Reduction pathways are frequently employed in the synthesis of aminopyrimidine derivatives, often involving the conversion of a nitro group to an amino group. A relevant example is the synthesis of N-(5-aminopyridin-2-yl)-N-methylacetamide, an analog of the title compound. In this synthesis, the precursor, N-methyl-N-(5-nitropyridin-2-yl)acetamide, is reduced via catalytic hydrogenation. The reaction is carried out using 10% palladium on carbon as a catalyst under a hydrogen atmosphere, with a solvent system of tetrahydrofuran (B95107) and methanol. This method achieves a high yield of the desired amino-substituted product.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of 2-aminopyrimidines is fundamental to optimizing reaction conditions and expanding their synthetic utility. A one-pot, three-component reaction provides insight into a plausible mechanism for the formation of the 2-aminopyrimidine ring system. acs.org

This reaction involves a ketone, an arylacetylene, and guanidine, catalyzed by a potassium tert-butoxide/DMSO system. The proposed mechanism proceeds through several key steps: acs.org

Initially, the ketone reacts with the arylacetylene to form a dienolate intermediate.

This intermediate then reacts with water to produce a β,γ-unsaturated ketone.

The β,γ-unsaturated ketone subsequently reacts with guanidine to form an open-chain intermediate.

Finally, this open-chain intermediate undergoes cyclization to yield a dihydropyrimidine (B8664642).

The aromatization of the dihydropyrimidine intermediate to the final 2-aminopyrimidine product can then occur through one of two pathways, depending on the structure of the starting ketone. acs.org

High-Yield Synthesis and Purification Techniques for Research Applications

The demand for this compound and its analogs in research necessitates the development of efficient, high-yield synthetic routes and effective purification methods.

High-Yield Synthesis:

Several strategies have been developed to synthesize 2-aminopyrimidine derivatives in high yields. One notable method involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions. nih.gov This approach, which utilizes triethylamine as a base and is conducted at 80–90 °C, has been shown to produce a range of 2-aminopyrimidine derivatives in good to excellent yields. nih.gov

Another high-yield approach is the catalytic hydrogenation of nitro-substituted precursors. As previously mentioned in the reduction pathways, the conversion of N-methyl-N-(5-nitropyridin-2-yl)acetamide to its amino counterpart using palladium on carbon and hydrogen gas results in a yield of 90.9%.

Below is a table summarizing these high-yield synthetic methods.

| Starting Material(s) | Reagents & Conditions | Product | Yield (%) |

| 2-Amino-4,6-dichloropyrimidine, Substituted Amine | Triethylamine, 80-90 °C, Solvent-free | Substituted 2-Aminopyrimidine | Good to Excellent |

| N-methyl-N-(5-nitropyridin-2-yl)acetamide | H₂, 10% Pd/C, THF/Methanol, 20°C, 12h | N-(5-aminopyridin-2-yl)-N-methylacetamide | 90.9 |

Purification Techniques:

Following synthesis, effective purification is critical to obtaining the desired compound with high purity for research applications. Common purification techniques for 2-aminopyrimidine derivatives include:

Crystallization: This is a widely used method for purifying solid products. For many 2-aminopyrimidine derivatives, crystallization from a suitable solvent, such as ethanol, is effective. nih.gov The process often involves dissolving the crude product in the hot solvent and allowing it to cool, whereupon the purified compound crystallizes out. In some cases, washing the solid product with water is performed prior to crystallization to remove water-soluble impurities. nih.gov

Cation-Exchange Chromatography: This technique has proven to be a simple and efficient method for the purification of 2-aminopyridine (B139424) derivatives, particularly for removing excess reagents like 2-aminopyridine from reaction mixtures. The separation is typically achieved on a cation-exchange column, such as Dowex 50X8, using a buffered mobile phase. This method is advantageous for its speed and applicability to large-scale preparations.

Structure Activity Relationship Sar Studies of N 2 Aminopyrimidin 5 Yl Acetamide Derivatives

Systematic Modification of Substituents on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a core component that allows for extensive structural modifications at its C2, C4, and C5 positions. These modifications significantly impact the potency and selectivity of the resulting compounds. nih.gov Strategic substitution on this aromatic ring has enabled the generation of highly functionalized derivatives with enhanced affinity for specific biological targets. nih.gov

In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the substitution at the C5 position of the pyrimidine ring proved crucial for modulating kinase selectivity. cardiff.ac.uk A comparative analysis of substituents with similar sizes but different electronic properties, such as chloro, bromo, and methyl groups, revealed distinct selectivity profiles. The introduction of a methyl group at the C5 position was found to be optimal for achieving high selectivity for CDK9 over the closely related CDK2. cardiff.ac.uk This suggests that both steric and electronic factors at this position are key determinants of inhibitory activity. cardiff.ac.uk

Similarly, in the design of selective 5-HT2C receptor agonists, two series of disubstituted pyrimidines were synthesized with fluorophenylalkoxy groups at either the C4 or C5 position and various cyclic amines at the C2 position. nih.gov The in vitro evaluation of these compounds identified potent agonists, demonstrating that the substitution pattern on the pyrimidine ring is a critical factor for achieving the desired pharmacological activity. nih.gov

For inhibitors of SLACK potassium channels based on a 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold, modifications were explored across the molecule. nih.govmdpi.com Substitution on the pyrimidine ring was a key area of investigation to establish clear structure-activity relationships for wild-type SLACK inhibition. nih.govmdpi.com

| Compound Analogue | C5-Substituent | Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| CDK9 Inhibitor Series | Chloro (Cl) | Potent inhibition, but with a specific selectivity profile. | cardiff.ac.uk |

| CDK9 Inhibitor Series | Bromo (Br) | Potent inhibition, with a selectivity profile distinct from the chloro analog. | cardiff.ac.uk |

| CDK9 Inhibitor Series | Methyl (CH₃) | Optimal for achieving high selectivity for CDK9 over CDK2. | cardiff.ac.uk |

Influence of Acetamide (B32628) Moiety Modifications on Biological Activity

The acetamide group is another critical region for modification, offering opportunities to fine-tune the pharmacological properties of the parent compound. Research has shown that the amide functionality often plays a crucial role in the biological activity of these derivatives. nih.gov

In the pursuit of potent adenosine (B11128) A2A receptor antagonists, a series of 2,4,6-trisubstituted pyrimidines featuring an acetamide group were optimized. nih.govnih.gov Recognizing the potential instability of the acetamide, researchers replaced it with various bioisosteres, including 1,2,4-oxadiazoles and other heterocycles like pyridine (B92270), pyrimidine, pyrazine, or thiazole. nih.govnih.gov This strategy led to a new series of antagonists with not only improved chemical stability but also enhanced potency. nih.gov

Similarly, in the development of pyrimidine derivatives as bone anabolic agents, the amide moiety was identified as essential for activity. nih.gov Starting from a hit compound with a primary amine, various amides were synthesized. It was found that introducing a longer aliphatic chain, specifically a hexanoyl chain, increased lipophilicity and resulted in a more active compound for promoting osteogenesis. nih.gov Further studies on pyrazolopyrimidine scaffolds targeting the translocator protein (TSPO) demonstrated that N,N-disubstitution of the terminal acetamide allows for the introduction of diverse chemical groups without sacrificing binding affinity. nih.gov

| Target | Modification | Resulting Effect | Reference |

|---|---|---|---|

| Adenosine A2A Receptor | Replacement of acetamide with bioisosteres (e.g., 1,2,4-oxadiazole) | Improved potency and chemical stability. | nih.govnih.gov |

| Bone Anabolic Agent Target | Conversion of primary amine to long-chain amide (hexanoyl) | Increased lipophilicity and enhanced osteogenic activity. | nih.gov |

| Translocator Protein (TSPO) | N,N-disubstitution of the terminal acetamide | Allowed introduction of diverse chemical moieties while maintaining high affinity. | nih.gov |

| P2Y14 Receptor | N-substitution with moieties like 1H-benzo[d]imidazol-6-yl | Led to potent antagonists with improved pharmacokinetic profiles. | nih.gov |

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms within a molecule can have a profound effect on its biological activity. In the context of N-(2-Aminopyrimidin-5-yl)acetamide derivatives, stereochemistry plays a vital role in how these molecules interact with their biological targets.

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For derivatives of this compound, several key pharmacophoric features have been identified.

The aminopyrimidine core is a recurring motif and is considered a critical pharmacophore. In the context of dual BRD4/PLK1 inhibitors, the amino pyrimidine moiety is involved in crucial hydrophobic interactions within the binding site. mdpi.com The nitrogen atoms within the pyrimidine ring often act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, anchoring the molecule to key amino acid residues in the target protein. mdpi.com

In a different context, researchers developed iminopyrimidinones as a novel pharmacophore for inhibiting aspartyl proteases like BACE1 and renin. nih.gov By modifying the substitution pattern around this core, they were able to develop potent and selective inhibitors, demonstrating that the core pyrimidine structure can be adapted to create new pharmacophores for different enzyme classes. nih.gov These studies highlight that the key features often include a central heterocyclic scaffold for core interactions, complemented by specifically oriented substituents that occupy hydrophobic pockets and form additional hydrogen bonds to enhance potency and selectivity.

Correlation of Structural Variations with Specific Biological Responses

The systematic modification of the this compound scaffold has led to the discovery of compounds with highly specific biological activities. The correlation between structural changes and the resulting biological response is a cornerstone of medicinal chemistry.

Kinase Inhibition: For CDK9 inhibitors, the introduction of a methyl group at the C-5 position of the pyrimidine ring was directly correlated with improved selectivity for CDK9 over CDK2. cardiff.ac.uk This specific structural variation allows the molecule to exploit subtle differences in the active sites of these two related kinases. cardiff.ac.uk

Ion Channel Modulation: In the development of SLACK potassium channel inhibitors, the SAR was found to be highly sensitive to substitutions. nih.govmdpi.com A systematic hit optimization effort involving over 60 analogs showed that substitution was most tolerated in the eastern region of the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold, leading to the identification of five compounds with submicromolar potency. mdpi.com

Bone Anabolism: For pyrimidine derivatives designed as bone anabolic agents, a clear correlation was established between the length of the N-acyl chain and biological activity. Lengthening the chain from a simple acetamide to a hexanoyl amide resulted in a compound, 18a, that was significantly more efficacious in promoting osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov

Anti-inflammatory Activity: Certain pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory effects against COX enzymes, which are key mediators of inflammation. nih.gov The specific substitution patterns on the pyrimidine ring were correlated with their potency and selectivity for COX-1 versus COX-2, linking structural features to anti-inflammatory responses. nih.gov

| Structural Modification | Biological Target/Response | Observed Outcome | Reference |

|---|---|---|---|

| Methyl group at C5 of pyrimidine | CDK9/CDK2 Kinase Inhibition | Increased selectivity for CDK9 over CDK2. | cardiff.ac.uk |

| Substitution at the aryloxy "eastern region" | SLACK Potassium Channel Inhibition | Tolerated modifications, leading to submicromolar inhibitors. | mdpi.com |

| Elongation of N-acyl chain to hexanoyl | Bone Formation (BMP2/SMAD1 pathway) | Enhanced anabolic activity and osteogenesis promotion. | nih.gov |

| Specific substitutions on pyrazolo[3,4-d]pyrimidine core | COX-1/COX-2 Enzyme Inhibition | Modulation of anti-inflammatory activity and selectivity. | nih.gov |

Computational and Theoretical Investigations of N 2 Aminopyrimidin 5 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, providing a wealth of predictive information.

The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of N-(2-Aminopyrimidin-5-yl)acetamide involves identifying all possible low-energy spatial arrangements (conformers) that arise from the rotation around single bonds, primarily the C-N bonds of the acetamide (B32628) group.

Theoretical studies on similar amide-containing heterocyclic compounds have demonstrated the presence of rotational isomers, such as cis (E) and trans (Z) rotamers, which can exist in equilibrium. scielo.br DFT calculations can predict the geometry and relative stability of these conformers. For instance, in a study on 4-amino-thieno[2,3-d]pyrimidines, DFT was used to identify the most stable conformers and analyze how substitutions influenced the bond lengths within the aminopyrimidine core. mdpi.com Similarly, calculations for this compound would assess the planarity of the pyrimidine (B1678525) ring and the acetamide group and determine the dihedral angle between them. The relative free energies (ΔG) of different conformers and potential tautomers (e.g., amino vs. imino forms) can be calculated to predict their expected populations at room temperature. mdpi.com

Table 1: Illustrative Conformational Energy Analysis (Note: This table is illustrative of typical data obtained from DFT calculations for conformational analysis and does not represent experimentally verified data for this specific molecule.)

| Conformer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Amino (trans) | B3LYP/6-311++G(d,p) | 0.00 | ~85% |

| Amino (cis) | B3LYP/6-311++G(d,p) | +1.5 | ~10% |

| Imino | B3LYP/6-311++G(d,p) | +3.0 | ~5% |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable and chemically reactive. nih.govnih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. xisdxjxsu.asia MEP maps use a color scale to indicate different electrostatic potential values: red regions signify electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential) prone to nucleophilic attack. thaiscience.infonih.gov For this compound, MEP analysis would likely identify the electronegative nitrogen and oxygen atoms as negative potential sites, and the hydrogens of the amino group as positive potential sites. nih.gov

Table 2: Example Frontier Orbital Energies and Reactivity Descriptors (Note: This table illustrates typical quantum chemical descriptors derived from HOMO-LUMO energies, based on analyses of similar compounds.)

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.85 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. The stabilization energy (E(2)) associated with an interaction, such as n → σ* (a lone pair donating into an antibonding orbital), indicates the strength of hyperconjugative or intramolecular charge transfer effects. nih.gov

Table 3: Illustrative NBO Analysis with Stabilization Energies (E(2)) (Note: This table shows representative donor-acceptor interactions and their stabilization energies as might be found in a molecule like this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) on Amino Group | π* (C-N) in Pyrimidine Ring | ~45.5 | Intramolecular Charge Transfer |

| LP (O) on Carbonyl | σ* (N-C) in Amide | ~30.2 | Hyperconjugation |

| LP (N) on Amide | σ* (C-C) in Ring | ~5.8 | Hyperconjugation |

The data from HOMO-LUMO, MEP, and NBO analyses converge to provide robust predictions of a molecule's chemical reactivity. The identified nucleophilic (electron-rich) and electrophilic (electron-poor) sites suggest how the molecule will interact with other reagents. xisdxjxsu.asia For this compound, the amino group and pyrimidine nitrogens are predicted nucleophilic centers, while the carbonyl carbon is an electrophilic center.

Molecular Docking Simulations

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. dntb.gov.uanih.gov

The primary goal of molecular docking is to generate a ligand-protein interaction profile, which includes the preferred binding pose (orientation and conformation) of the ligand and its binding affinity, often expressed as a binding energy score in kcal/mol. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

The simulation identifies specific amino acid residues within the protein's active site that interact with the ligand. These interactions are crucial for stabilizing the complex and are typically non-covalent, including:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the ligand) and acceptors (like carbonyl oxygens in the protein backbone). ajol.info

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Ionic Interactions (Salt Bridges): Formed between charged groups. ajol.info

π-π Stacking: Occurs between aromatic rings.

For this compound, a docking study against a specific kinase or other enzyme target would predict its binding mode, its potential to inhibit the protein's function, and which functional groups (e.g., the amino group, carbonyl oxygen, pyrimidine ring) are critical for binding. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound (Note: This table is a representative example of a docking analysis summary.)

| Binding Energy (kcal/mol) | Interacting Protein Residue | Ligand Atom/Group | Interaction Type | Distance (Å) |

|---|---|---|---|---|

| -8.5 | ASP 145 | Amino -NH2 | Hydrogen Bond | 2.1 |

| LEU 83 | Pyrimidine Ring | Hydrophobic (Alkyl-π) | 3.8 | |

| LYS 22 | Carbonyl Oxygen | Hydrogen Bond | 2.5 |

Binding Affinity Predictions

One of the primary applications of computational chemistry in drug design is the prediction of binding affinity between a small molecule (ligand) and a biological target, typically a protein. This is often accomplished through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, commonly expressed as a binding energy or a docking score. A lower, more negative binding energy generally indicates a more stable and favorable interaction.

While specific binding affinity data for this compound is not extensively documented in publicly available literature, studies on closely related aminopyrimidine derivatives provide valuable insights into their potential binding characteristics. For instance, molecular docking studies on a series of pyrimidine derivatives targeting human cyclin-dependent kinase-2 (CDK2) have revealed binding energies ranging from -7.4 to -7.9 kcal/mol nih.gov. In another study, pyrimidine-2-thiol (B7767146) derivatives showed docking scores of -6.081 kcal/mol and -8.602 kcal/mol against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) respectively rjptonline.org.

Furthermore, aminopyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors have demonstrated potent inhibitory activity, with IC50 values (the concentration of an inhibitor required to reduce the activity of a biological target by half) in the nanomolar range. For example, a particularly promising non-covalently bound reversible inhibitor, compound A12, exhibited an IC50 value of 4.0 nM against the EGFRL858R/T790M mutant nih.gov. Such predictions are crucial for prioritizing compounds for synthesis and experimental testing.

| Derivative Class | Target Protein | Predicted Binding Affinity | Reference |

| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -7.4 to -7.9 kcal/mol | nih.gov |

| Pyrimidine-2-thiol Derivatives | Cyclooxygenase-1 (COX-1) | -6.081 kcal/mol | rjptonline.org |

| Pyrimidine-2-thiol Derivatives | Cyclooxygenase-2 (COX-2) | -8.602 kcal/mol | rjptonline.org |

| Aminopyrimidine Derivative (A12) | EGFRL858R/T790M | IC50 = 4.0 nM | nih.gov |

Identification of Potential Biological Targets

Computational approaches are instrumental in identifying potential biological targets for a given compound, a critical step in understanding its mechanism of action and therapeutic potential nih.gov. This can be achieved through various methods, including reverse docking, where a compound is docked against a library of known protein structures to identify potential binding partners.

Research on this compound and its analogs suggests a range of potential biological targets, underscoring their therapeutic versatility. The aminopyrimidine scaffold is a common feature in many biologically active molecules smolecule.com. Derivatives of this compound are being explored for their utility as antimicrobial and antitumor agents, as well as enzyme inhibitors smolecule.com.

Specific potential targets that have been identified for aminopyrimidine derivatives through computational and experimental studies include:

Epidermal Growth Factor Receptor (EGFR): Several studies have focused on designing aminopyrimidine derivatives as inhibitors of EGFR, particularly mutants that confer resistance to existing cancer therapies nih.govnih.gov.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. Pyrimidine-based acetamide derivatives have been investigated for their binding potential to CDK1, and other pyrimidine derivatives have been docked with CDK2 nih.govresearchgate.net.

β-Glucuronidase: A series of 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer mdpi.com.

α-Glucosidase: Aminopyridine thiourea (B124793) derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for diabetes treatment rsc.org.

| Potential Biological Target | Therapeutic Area | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.govnih.gov |

| Cyclin-Dependent Kinases (CDK1, CDK2) | Cancer | nih.govresearchgate.netnih.gov |

| β-Glucuronidase | Cancer, Renal Diseases | mdpi.com |

| α-Glucosidase | Diabetes | rsc.org |

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of ligand-target interactions, offering insights that are not available from static docking studies nih.gov. By simulating the movements of atoms over time, MD can be used to assess the stability of a ligand-protein complex, characterize conformational changes upon binding, and refine the understanding of the binding mode.

For pyrimidine-based compounds, MD simulations have proven to be a valuable tool. In a study of a pyrimidine-based acetamide derivative (ZF1) with its potential target, cyclin-dependent kinase 1 (CDK1), MD simulations were employed to evaluate the stability of the enzyme-ligand complex that was initially predicted by molecular docking researchgate.net. Such simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding pocket, providing a measure of its stability over the simulation period researchgate.net.

Theoretical Studies of Non-Covalent Interactions within Molecular Assemblies

The binding of a ligand to its target and the self-assembly of molecules are governed by a complex interplay of non-covalent interactions. Theoretical studies are crucial for dissecting and quantifying these interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking.

For aminopyrimidine derivatives, computational studies have shed light on the nature of these critical interactions. For example, in the context of α-glucosidase inhibition by aminopyridine thiourea derivatives, computational analyses revealed the importance of hydrophobic and π-π stacking forces in the binding to the enzyme rsc.org. Similarly, docking studies of pyrimidine derivatives with CDK2 have identified key hydrogen bonds between the pyrimidine core and amino acid residues in the active site, as well as alkyl-pi interactions nih.gov.

Theoretical methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide a more detailed understanding of the electronic properties and the nature of the chemical bonds, both covalent and non-covalent nih.govresearchgate.net. These studies can quantify the strength of hydrogen bonds and other non-covalent contacts, offering a deeper understanding of the forces that drive molecular recognition and assembly.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, is instrumental in identifying the functional groups and vibrational modes of the molecule. While a dedicated spectrum for N-(2-Aminopyrimidin-5-yl)acetamide is not widely published, its characteristic bands can be predicted with high accuracy by analyzing its constituent parts: the 2-aminopyrimidine (B69317) core and the acetamide (B32628) group, based on data from closely related compounds.

The amino (NH₂) group typically exhibits two distinct stretching vibrations: an asymmetric (νₐₛNH₂) and a symmetric (νₛNH₂) mode. In primary aromatic amines and aminopyridines, these bands are observed in the 3560–3000 cm⁻¹ range. nih.gov For instance, in 2-amino-5-chloropyridine, these bands appear at 3550 cm⁻¹ and 3452 cm⁻¹ in the FT-IR spectrum. nih.gov The secondary amine of the acetamide group (N-H) also shows a stretching vibration in this region, typically around 3300-3100 cm⁻¹.

The acetamide group is characterized by strong "Amide" bands. The Amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the 1700–1650 cm⁻¹ region. The Amide II band, a mixture of N-H bending and C-N stretching, typically occurs between 1570 and 1515 cm⁻¹. The pyrimidine (B1678525) ring itself has a series of characteristic stretching and bending vibrations. Ring C-H stretching vibrations are generally found above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1600–1400 cm⁻¹ region.

A table of expected vibrational frequencies based on analogous compounds is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Analogue |

| Asymmetric NH₂ Stretch | 3560 - 3450 | Amino Group |

| Symmetric NH₂ Stretch | 3460 - 3350 | Amino Group |

| Amide N-H Stretch | 3300 - 3100 | Acetamide |

| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine Ring |

| Amide I (C=O Stretch) | 1700 - 1650 | Acetamide |

| NH₂ Scissoring | 1650 - 1580 | Amino Group |

| Amide II (N-H bend, C-N stretch) | 1570 - 1515 | Acetamide |

| Ring Stretching (C=C, C=N) | 1600 - 1400 | Pyrimidine Ring |

| C-H In-plane Bending | 1300 - 1100 | Pyrimidine Ring |

| C-H Out-of-plane Bending | 950 - 800 | Pyrimidine Ring |

Data compiled from studies on aminopyridines and aminopyrimidines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show several distinct signals. The methyl protons (CH₃) of the acetamide group would appear as a sharp singlet, typically in the range of δ 2.0-2.2 ppm. The amide proton (NH) would likely be a broad singlet, with its chemical shift being solvent-dependent. The two protons of the primary amino group (NH₂) would also present as a broad singlet. The pyrimidine ring protons at positions 4 and 6 are expected to appear as singlets in the aromatic region, likely between δ 8.0 and 8.5 ppm, a prediction based on the spectrum of 2-aminopyrimidine which shows signals at δ 8.28 and 6.76 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The methyl carbon of the acetamide group is expected at approximately δ 24 ppm, while the carbonyl carbon (C=O) should appear significantly downfield, around δ 169-170 ppm, based on data for acetamide itself. smolecule.com The pyrimidine ring carbons would resonate in the aromatic region. Based on related pyrimidine derivatives, the carbon atoms of the ring are expected to appear between δ 127 and 160 ppm. mdpi.com Specifically, C2 (attached to the amino group), C4, C5 (attached to the acetamido group), and C6 will each produce a unique signal.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Shift (δ ppm) | Assignment | Predicted Shift (δ ppm) |

| -CH ₃ (Acetyl) | ~2.1 | -C H₃ (Acetyl) | ~24 |

| -NH ₂ (Amino) | Broad, variable | C =O (Amide) | ~170 |

| -NH - (Amide) | Broad, variable | C -5 (C-NHAc) | ~130-140 |

| C4-H / C6-H | ~8.0 - 8.5 | C -4 / C -6 | ~155-160 |

| C -2 (C-NH₂) | ~158-162 |

Predicted shifts are based on data from acetamide and aminopyrimidine analogues. mdpi.comsmolecule.commdpi.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination

This analogue crystallizes in the monoclinic space group P2₁/n. nih.gov Its structure consists of two nearly planar segments: the pyrimidine ring and the C—N—C(=O)—C group of the acetamide moiety. nih.govnih.gov A key feature is the significant dihedral angle of 87.45° between these two planes. nih.govnih.gov It is highly probable that this compound adopts a similar non-planar conformation in the solid state. The pyrimidine ring itself is expected to be essentially planar. In many related pyrimidine structures, the crystal packing is dominated by extensive hydrogen bonding networks. acs.org

| Crystal Data (Analogue) | |

| Compound | N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.5501 |

| b (Å) | 12.2161 |

| c (Å) | 8.5324 |

| β (°) | 98.708 |

| V (ų) | 983.96 |

| Z | 4 |

Data from N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate. nih.gov

UV-Visible Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the chromophores present: the 2-aminopyrimidine ring and the acetamide group. The pyrimidine ring system gives rise to π→π* transitions, which are typically observed at shorter wavelengths (higher energy), while n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, occur at longer wavelengths (lower energy).

Studies on 2-aminopyridine (B139424) show a characteristic absorption band for the pyridine (B92270) structure around 3350 cm⁻¹ (approx. 298 nm). tubitak.gov.tr A theoretical study on 2-aminopyrimidine predicted its UV-Vis spectrum and indicated that charge transfer occurs within the molecule. nih.gov For related N-aminopyrimidine-2-thione complexes, UV-Vis absorption bands were observed at 266 nm and 304 nm. researchgate.net For this compound, one would expect strong absorptions below 350 nm corresponding to these electronic transitions, with the exact λₘₐₓ values being influenced by substitution and solvent polarity. The lower cutoff wavelength for a similar crystal, 2-aminopyridinium malonate, was found to be 347 nm, suggesting the material is transparent in the visible region.

Spectroscopic Analysis of Hydrogen Bonding and Intermolecular Interactions

The solid-state structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The primary amino group (-NH₂), the amide N-H, and the amide carbonyl oxygen (C=O) are all potent hydrogen bond donors and acceptors.

Based on the crystal structures of analogous compounds, several key interactions are anticipated:

N-H···N Dimers: A very common motif in the structures of aminopyrimidines is the formation of inversion dimers through pairs of N-H···N hydrogen bonds. acs.org In this interaction, the amino group of one molecule donates a proton to a ring nitrogen of a neighboring molecule, forming a stable R²₂(8) ring motif.

N-H···O Bonds: The amino group and the amide N-H can act as donors to the carbonyl oxygen of an adjacent molecule. In the crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate, N-H···O hydrogen bonds link the pyrimidine moieties, forming chains that aggregate into a three-dimensional framework. nih.gov

These interactions collectively create a robust supramolecular architecture that dictates the compound's physical properties.

| Potential Hydrogen Bonds | |

| Donor | Acceptor |

| Amino N-H | Ring Nitrogen (N) |

| Amino N-H | Carbonyl Oxygen (O) |

| Amide N-H | Carbonyl Oxygen (O) |

| Amide N-H | Ring Nitrogen (N) |

Biological Activity and Mechanistic Elucidation of N 2 Aminopyrimidin 5 Yl Acetamide and Its Derivatives

Enzyme Inhibition Studies

The structural motif of N-(2-Aminopyrimidin-5-yl)acetamide has served as a foundational element for the development of various enzyme inhibitors. The following sections detail the research findings concerning its derivatives and their inhibitory profiles against specific enzymes.

SLACK Potassium Channel Inhibition

Derivatives of N-(pyrimidin-5-yl)acetamide have been identified as potent inhibitors of the sodium-activated potassium channel known as SLACK (sequence like a calcium-activated K+ channel), which is encoded by the KCNT1 gene. Gain-of-function mutations in this gene are linked to severe epileptic disorders like epilepsy of infancy with migrating focal seizures (EIMFS). mdpi.comnih.gov

A study focused on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which are structurally related to this compound, led to the identification of several potent inhibitors. Through systematic modifications, researchers established structure-activity relationships for the inhibition of the wild-type (WT) SLACK channel. mdpi.com More than 60 analogs were synthesized and evaluated, resulting in the discovery of five compounds with submicromolar potency. mdpi.com

One notable compound from this series, Compound 9 (CPK20), demonstrated significant inhibitory activity against WT SLACK with a half-maximal inhibitory concentration (IC₅₀) of 0.20 µM. It also showed efficacy against clinically relevant mutant forms of the channel, including G288S and A934T, with IC₅₀ values of 0.30 µM and 0.28 µM, respectively. mdpi.com

Table 1: SLACK Potassium Channel Inhibition by N-(pyrimidin-5-yl)acetamide Derivatives

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Compound 9 (CPK20) | WT SLACK | 0.20 |

| G288S SLACK | 0.30 | |

| A934T SLACK | 0.28 |

5-Lipoxygenase Activating Protein (FLAP) Inhibition

The 5-lipoxygenase-activating protein (FLAP) is essential for the biosynthesis of leukotrienes, which are pro-inflammatory mediators. acs.org A derivative incorporating the 2-aminopyrimidin-5-yl moiety has been developed as a potent FLAP inhibitor. This compound, BI 665915, features a complex structure where the aminopyrimidine group is linked to a phenyl ring. acs.org

Another potent FLAP inhibitor, AM803 (GSK2190915), which has advanced to clinical trials, belongs to a series of indole-based derivatives. While not a direct acetamide (B32628), its development highlights the importance of aromatic and heterocyclic systems in FLAP inhibition. AM803 showed a binding potency of 2.9 nM and an IC₅₀ of 76 nM for the inhibition of leukotriene B4 (LTB₄) in human blood. acs.org

Table 2: FLAP Inhibition by a Derivative Containing the 2-Aminopyrimidin-5-yl Moiety

| Compound | Target | Assay | Potency |

|---|---|---|---|

| AM803 (GSK2190915) | FLAP | Binding | 2.9 nM |

| AM803 (GSK2190915) | LTB₄ Production | Inhibition in human blood | IC₅₀ = 76 nM |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer therapy. mdpi.commdpi.com Research into indolyl-pyrimidine derivatives has yielded compounds with significant EGFR inhibitory activity. mdpi.com For instance, a series of N-(2-(substituted-phenyl)-4-oxothiazolidin-3-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their antitumor properties. mdpi.com

While direct inhibitory data for this compound on EGFR is not specified in the provided context, the broader class of 2-aminopyrimidine (B69317) derivatives has been explored. For example, a series of 2-aminopyrimidine derivatives were designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a related tyrosine kinase. One of the most potent compounds, 2n, had an IC₅₀ value of 2.6 nM for FGFR4. nih.gov This suggests the potential of the 2-aminopyrimidine scaffold for targeting various kinases.

Cyclooxygenase (COX) Enzyme Inhibition

Pyrimidine derivatives have been investigated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), an important strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.govnih.gov

One study focused on new pyrimidine-5-carbonitriles. Compounds 3b, 5b, and 5d from this series were identified as the most active against the COX-2 enzyme. nih.gov Another study evaluated a different set of pyrimidine derivatives (L1-L4) and found that their IC₅₀ values for COX-2 inhibition were comparable to the established drug meloxicam. These compounds demonstrated selective inhibition of COX-2. nih.gov

Table 3: COX-1 and COX-2 Inhibition by Pyrimidine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| L1 | 105.8 ± 22.39 | 74.6 ± 3.03 | 0.70 |

| L2 | 91.0 ± 3.40 | 76.8 ± 1.63 | 0.84 |

Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer. Dual inhibitors of PI3K and mTOR are of significant therapeutic interest. nih.govmdpi.com Derivatives of 2-aminopyrimidine have been successfully developed as potent PI3K/mTOR dual inhibitors. semanticscholar.org

A notable series, 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines, was discovered to have this dual inhibitory activity. semanticscholar.org Further research on sulfonamide methoxypyridine derivatives led to the identification of compound 22c, which exhibited strong inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM). mdpi.com

Table 4: PI3K and mTOR Inhibition by a Derivative

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Compound 22c | PI3Kα | 0.22 |

| mTOR | 23 |

Renin Inhibition

The enzyme renin is a key component of the renin-angiotensin system, which regulates blood pressure. Despite a thorough review of the scientific literature, no studies were identified that specifically investigate the inhibitory activity of this compound or its direct derivatives on the enzyme renin. The existing research on renin inhibitors focuses on different chemical scaffolds.

Modulation of Cellular Pathways

The aminopyrimidine scaffold is a key structural component in molecules that can influence numerous cellular signaling cascades. Research indicates that derivatives of this compound can exert significant effects on pathways controlling cell proliferation, inflammation, and microbial growth.

Derivatives of 2-aminopyrimidine have demonstrated notable anti-proliferative activity against a range of cancer cell lines. The mechanism often involves the inhibition of key enzymes that are dysregulated in cancer, leading to the arrest of cell growth and division.

One prominent mechanism is the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4). A series of 2-aminopyrimidine derivatives were developed as highly selective FGFR4 inhibitors. nih.gov One of the most effective compounds in this series, compound 2n , potently inhibited FGFR4 enzymatic activity and selectively suppressed the proliferation of breast cancer cells that have dysregulated FGFR4 signaling. nih.gov The growth inhibitory effects were particularly pronounced in cell lines like MDA-MB-453, which express a constitutively active mutant form of FGFR4. nih.gov In contrast, these compounds showed minimal effects on cancer cells with low FGFR4 expression, highlighting their target specificity. nih.gov

Other acetamide derivatives have also been shown to possess cytotoxic activity. For instance, certain 2-(pyridin-4-ylimino)acetamide derivatives exhibited significant growth-inhibitory potency against human promyelocytic leukemia (HL-60), lung cancer (A549), and colon cancer (LoVo) cell lines. globalresearchonline.net Similarly, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be highly active against nasopharyngeal carcinoma (NPC-TW01) cells, inducing cell cycle arrest in the S phase. nih.gov Furthermore, studies on 1'S-1'-acetoxychavicol acetate (B1210297) (ACA) and its analogs, which also contain an acetamide moiety, revealed that they can induce apoptosis (programmed cell death) in breast cancer cells by modulating the expression of key proteins in the mitochondrial pathway, such as p53, Bax, and Bcl-2. dovepress.com

Table 1: Anti-proliferative Activity of Selected 2-Aminopyrimidine and Acetamide Derivatives

| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Compound 2n (2-aminopyrimidine derivative) | MDA-MB-453 (Breast Cancer) | FGFR4 Inhibition | 0.38 µM | nih.gov |

| Compound 18 (N-(naphthalen-2-yl)acetamide derivative) | NPC-TW01 (Nasopharyngeal) | S Phase Cell Cycle Arrest | 0.6 µM | nih.gov |

| Compound 4c (2-(pyridin-4-ylimino)acetamide derivative) | HL-60 (Leukemia) | Cytotoxicity | <12 µg/ml | globalresearchonline.net |

| Compound 4d (2-(pyridin-4-ylimino)acetamide derivative) | HL-60 (Leukemia) | Cytotoxicity | <12 µg/ml | globalresearchonline.net |

| 1'-acetoxyeugenol acetate (AEA) | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | <30.0 µM | dovepress.com |

| 1'-acetoxy-3,5-dimethoxychavicol acetate (AMCA) | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | <30.0 µM | dovepress.com |

The pyrimidine nucleus is a cornerstone in the development of anti-inflammatory agents. nih.gov The mechanism of action for pyrimidine-based compounds is often linked to the inhibition of critical inflammatory mediators. These include prostaglandin (B15479496) E₂ (PGE₂), nitric oxide (NO), and the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov By suppressing the activity of enzymes like cyclooxygenase (COX), which are responsible for producing prostaglandins, these compounds can effectively reduce inflammation. nih.gov

Specifically, derivatives of this compound have been investigated for their ability to modulate inflammatory pathways associated with conditions like inflammatory bowel disease (IBD). Analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide demonstrated inhibitory activity against the adhesion of monocytes to colon epithelial cells, a process induced by the pro-inflammatory cytokines TNF-α and IL-6. researchgate.netnih.gov This suggests that these compounds can interfere with the signaling pathways of these crucial cytokines, which are key targets in IBD therapy. researchgate.netnih.gov Furthermore, other structurally related acetamide derivatives have been engineered as multi-target inhibitors, simultaneously blocking COX-2, 5-lipoxygenase (5-LOX), and the transient receptor potential vanilloid 1 (TRPV1) channel, all of which are implicated in inflammatory and pain pathways. iasp-pain.org

The 2-aminopyrimidine structure is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide array of pharmacological effects, including antimicrobial properties. ijpsjournal.com The antimicrobial action of this compound and its derivatives is attributed to their ability to inhibit bacterial growth. smolecule.com The mechanism likely involves interference with essential cellular pathways in microbes or inhibition of specific enzymes necessary for their survival. smolecule.com The structural versatility of the 2-aminopyrimidine core allows for extensive chemical modifications, which can be leveraged to enhance potency, broaden the spectrum of activity, and potentially overcome existing drug resistance mechanisms in bacteria and fungi. ijpsjournal.com

Beyond their effects on cancer cells and inflammation, derivatives of the core structure have shown promise in combating parasitic diseases. A library of 2-aminopyridine (B139424) compounds, which are structurally similar to 2-aminopyrimidines, was investigated for activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). nih.gov This investigation identified several structural features important for antitrypanosomal activity, which were distinct from those required for antiplasmodial (anti-malarial) activity, suggesting that the scaffold can be selectively optimized for different parasitic targets. nih.gov The initial hit compound from this class had previously been identified as a potent agent against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov Natural pyrethrins, which have a different core structure but also exhibit antiparasitic properties, have shown antiplasmodial activity with IC₅₀ values between 4 and 12 μM and antitrypanosomal activity with IC₅₀ values from 7 to 31 μM. sonar.ch

Receptor Binding and Interaction Analysis

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Molecular docking studies are often employed to predict the binding modes and affinities of these compounds with specific proteins or enzymes. smolecule.com

A significant finding in this area comes from the study of 2-aminopyrimidine derivatives as FGFR4 inhibitors. One of the lead compounds, 2n , was shown to bind tightly to FGFR4 with a dissociation constant (Kd) value of 3.3 nM, indicating a very strong interaction. nih.gov This high-affinity binding is consistent with its potent enzymatic inhibition. nih.gov

In another context, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives were identified as inhibitors of SLACK (KCNT1) potassium channels, which are linked to rare forms of epilepsy. nih.gov Structure-activity relationship (SAR) studies, conducted by systematically modifying different regions of the chemical scaffold, helped to elucidate the key interactions responsible for channel inhibition. nih.gov This type of analysis is fundamental to optimizing the potency and selectivity of lead compounds.

Investigation of Specific Molecular Targets and Action Modes

The biological activities of this compound derivatives are a direct consequence of their interaction with specific molecular targets. Research has successfully identified several of these targets, providing clear modes of action.

As previously detailed, a primary target for the anti-proliferative effects of this class of compounds is the Fibroblast Growth Factor Receptor 4 (FGFR4) . Derivatives have been engineered to be potent and highly selective inhibitors of this receptor kinase. nih.gov Another identified target is the SLACK (KCNT1) potassium channel , where inhibition by pyrimidine acetamide derivatives presents a therapeutic strategy for certain genetic epilepsies. nih.gov

In the context of inflammation, the molecular targets are more varied. They include key enzymes in the arachidonic acid cascade, such as Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , as well as the TRPV1 ion channel . nih.goviasp-pain.org Furthermore, these compounds can modulate the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-6 , although the direct receptor or downstream kinase is not always specified. researchgate.netnih.gov The ability to inhibit multiple targets simultaneously is an emerging strategy for developing more effective anti-inflammatory drugs. iasp-pain.org

Applications in Chemical Biology and Research Tool Development

Development of Chemical Probes for Biological Systems

The intrinsic properties of the N-(2-aminopyrimidin-5-yl)acetamide scaffold make it an attractive starting point for the design of chemical probes aimed at elucidating complex biological processes. Chemical probes are small molecules that are used to study and manipulate biological systems. The 2-aminopyrimidine (B69317) moiety can be readily modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, enabling the visualization and tracking of the molecule's interactions within a cellular environment.

While specific examples of chemical probes derived directly from this compound are still emerging in the scientific literature, the broader class of pyrimidine-based compounds has been successfully utilized for this purpose. For instance, the development of fluorescently labeled kinase inhibitors allows for the direct imaging of target engagement and localization within living cells. The general strategy involves coupling a fluorescent dye to a position on the pyrimidine (B1678525) scaffold that does not interfere with its binding to the target protein. This approach provides valuable insights into the dynamic nature of cellular signaling pathways. nih.gov

Furthermore, the acetamide (B32628) group of this compound offers another handle for chemical modification. It can be hydrolyzed or replaced with other functional groups to attach linkers for affinity-based probes. These probes are instrumental in identifying the protein targets of bioactive compounds through techniques like affinity chromatography and mass spectrometry.

Lead Compound Identification and Optimization in Drug Discovery Research

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes this compound a valuable starting point for the identification and optimization of lead compounds in drug discovery programs. rdd.edu.iq

Numerous studies have highlighted the potential of aminopyrimidine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. criver.com For example, derivatives of 2-aminopyrimidine have been investigated as inhibitors of Aurora kinases, which play a crucial role in cell division. google.com The general approach involves synthesizing a library of analogues by modifying the substituents on the pyrimidine ring and the acetamide group to improve potency, selectivity, and pharmacokinetic properties.

A notable example of lead optimization involving a related scaffold is the development of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as selective adenosine (B11128) A2A receptor antagonists for potential use in treating Parkinson's disease. nih.gov In this study, researchers systematically modified the substituents on the pyrimidine ring to enhance binding affinity and improve drug-like properties. nih.gov Although this study does not directly involve this compound, it exemplifies the strategies employed in optimizing aminopyrimidine-based lead compounds.

The acetamide moiety in this compound can also be a key determinant of biological activity and can be modified to fine-tune the compound's properties. Structure-activity relationship (SAR) studies on related acetamide-containing compounds have demonstrated that alterations to this group can significantly impact target binding and cellular activity.

Use as Building Blocks in Complex Molecular Syntheses

The chemical reactivity of this compound makes it a versatile building block for the construction of more complex molecular architectures. The presence of multiple reaction sites—the amino group, the pyrimidine ring, and the acetamide functionality—allows for a variety of chemical transformations.

The amino group at the 2-position of the pyrimidine ring is nucleophilic and can participate in a range of reactions, including N-acylation, N-alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions provide a straightforward means to introduce diverse substituents and build molecular complexity. For instance, the reaction of 2-aminopyrimidine with α-chloroacetyl chloride can yield 2-chloro-N-(pyrimidin-2-yl)acetamide, which can then be further functionalized. rdd.edu.iq

The pyrimidine ring itself can undergo various modifications. For example, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the reaction of 5-aminopyrazoles with various reagents, demonstrating the utility of amino-heterocycles in constructing fused ring systems. nih.gov While this example uses a pyrazole (B372694) starting material, the principle of using an amino-substituted heterocycle as a precursor for more complex fused systems is directly applicable to this compound.

Furthermore, the acetamide group can be hydrolyzed to the corresponding amine, providing another point for diversification. This amine can then be used in a variety of coupling reactions to append other molecular fragments. The synthesis of various heterocyclic compounds often relies on the strategic use of such functionalized building blocks. google.com

Future Research Directions and Challenges in the Study of N 2 Aminopyrimidin 5 Yl Acetamide

The landscape of medicinal chemistry is in a constant state of evolution, with the pyrimidine (B1678525) scaffold standing out as a cornerstone in the development of novel therapeutic agents. Within this class, N-(2-Aminopyrimidin-5-yl)acetamide and its derivatives represent a promising area for future investigation due to their demonstrated biological activities. smolecule.com However, realizing the full therapeutic potential of this chemical entity requires a forward-thinking approach that addresses existing challenges in its synthesis, design, and biological characterization. The following sections outline key future research directions aimed at overcoming these hurdles and advancing the development of this compound-based compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.